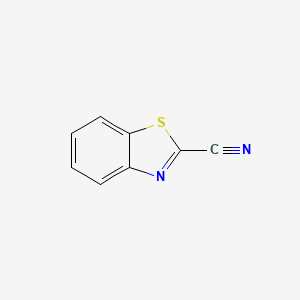

1,3-Benzothiazole-2-carbonitrile

概要

説明

1,3-Benzothiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C₈H₄N₂S. It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Benzothiazole-2-carbonitrile can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

Condensation Reaction: 2-aminobenzenethiol reacts with cyanogen bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile at elevated temperatures (60-80°C) for several hours.

Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Nucleophilic Substitution Reactions

The carbonitrile group undergoes nucleophilic attacks, facilitating the synthesis of functionalized derivatives:

-

Amide Formation : Reaction with primary or secondary amines in the presence of catalytic bases yields amidine derivatives. For example, treatment with ethylenediamine produces cyclic amidines .

-

Imidate Synthesis : Alcohols react with the nitrile group under acidic conditions to form imidate esters, which are intermediates for further functionalization .

-

Carboxylic Acid Derivatives : Hydrolysis with aqueous HCl or H₂SO₄ converts the nitrile to a carboxylic acid, which can be esterified with alcohols .

Acidic Hydrolysis and Decarboxylation

Under strongly acidic conditions (e.g., HCl or HBr), 1,3-benzothiazole-2-carbonitrile undergoes a hydrolysis-decarboxylation cascade:

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid.

-

Decarboxylation : Subsequent heating eliminates CO₂, generating a reactive intermediate amenable to arylation at the C2 position via CH-activation methods .

This pathway enables modular access to 2-arylbenzothiazoles, valuable in medicinal chemistry .

Cyclization Reactions

The compound participates in palladium-catalyzed cyclizations to form fused heterocycles:

-

Pd/Cu-Mediated Cyclization : Reaction with N-arylcyanothioformamides in the presence of Pd(OAc)₂ and CuI generates 2-cyanobenzothiazoles. This method is efficient for constructing benzothiazole cores in drug candidates .

Comparative Reaction Table

Mechanistic Insights

-

Nucleophilic Attack : The nitrile’s electrophilic carbon is susceptible to nucleophiles like amines or alkoxides, forming tetrahedral intermediates that collapse to release NH₃ or H₂O .

-

Decarboxylation Pathway : Protonation of the carboxylic acid intermediate facilitates CO₂ loss, generating a benzothiazolyl radical that undergoes coupling reactions .

Industrial and Synthetic Relevance

The reactivity of this compound is exploited in:

-

Drug Discovery : Modular synthesis of kinase inhibitors and antiproliferative agents .

-

Material Science : Preparation of luminescent materials via functionalization at the C2 position .

This compound’s versatility underscores its importance in organic synthesis and pharmaceutical research.

科学的研究の応用

Medicinal Chemistry

1,3-Benzothiazole-2-carbonitrile and its derivatives are known for their therapeutic potential. They exhibit a range of biological activities, making them valuable in drug discovery.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, Srivastava et al. (2019) reported that derivatives of benzothiazole showed significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. A study by Sadhasivam et al. (2015) found that certain benzothiazole derivatives exhibited potent inhibition of cyclooxygenase enzymes, indicating their potential as anti-inflammatory agents .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. It can be employed in various reactions to generate complex molecules.

Electrochemical Synthesis

Recent advancements in electrochemical methods have allowed for the efficient synthesis of this compound through oxidative cyanation techniques. Morikoshi et al. (2023) described a method using trimethylsilyl cyanide in an electrochemical setup, yielding moderate amounts of the target compound .

Palladium-Catalyzed Reactions

Another significant synthetic application involves palladium-catalyzed reactions for the cyclization of substrates containing cyanothioformamides to produce benzothiazole derivatives. This method highlights the compound's role in forming complex heterocycles .

Material Science

Beyond its pharmaceutical applications, this compound is also utilized in material science.

Dye and Pigment Production

The compound's unique structural properties allow it to be used in the synthesis of dyes and pigments, which are important in various industrial applications.

Photovoltaic Materials

Research has indicated that benzothiazole derivatives can enhance the performance of organic photovoltaic devices due to their electronic properties .

Data Tables

Here are some summarized findings on the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study conducted by Bele et al., several benzothiazole derivatives were synthesized and tested against common microbial strains. The results indicated that certain modifications to the benzothiazole structure significantly enhanced antimicrobial activity compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Electrochemical Synthesis Optimization

Morikoshi et al.'s research focused on optimizing electrochemical conditions for synthesizing this compound using trimethylsilyl cyanide as a cyanide source. The study provided insights into reaction parameters that influence yield and selectivity, showcasing the compound's synthetic versatility .

作用機序

The mechanism of action of 1,3-benzothiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival.

Pathways Involved: It interferes with bacterial DNA replication and protein synthesis, leading to the inhibition of bacterial growth and proliferation.

類似化合物との比較

1,3-Benzothiazole-2-carbonitrile can be compared with other similar compounds, such as:

Benzothiazole: The parent compound, which lacks the carbonitrile group.

2-Aminobenzothiazole: A derivative with an amino group at the 2-position.

2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.

Uniqueness

This compound is unique due to its carbonitrile group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. This makes it a valuable compound for various applications in research and industry .

生物活性

1,3-Benzothiazole-2-carbonitrile is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its antimicrobial, anticancer, and antioxidant activities, supported by relevant studies and data.

Overview of this compound

This compound (C8H4N2S) is a heterocyclic compound characterized by a benzothiazole ring with a cyano group at the 2-position. The structural features of this compound contribute to its pharmacological potential, making it a valuable scaffold in drug design.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of derivatives containing the benzothiazole moiety. For instance:

- A study synthesized various benzothiazole derivatives, including this compound, and evaluated their activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited significant antibacterial activity, with some showing effectiveness comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | S. aureus | E. coli | P. aeruginosa | C. tropicalis |

|---|---|---|---|---|

| GG4 | +++ | - | +++ | ++ |

| GG5 | + | - | - | ++ |

| GG6 | - | - | - | + |

| GG7 | - | - | - | ++ |

| GG8 | - | - | - | - |

The presence of electron-withdrawing groups in some derivatives enhanced their antibacterial activity significantly .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Research indicates that compounds derived from this structure can induce apoptosis in various cancer cell lines:

- A series of synthesized benzothiazole derivatives were tested against multiple cancer cell lines, including NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon). Compounds exhibited IC50 values ranging from 3.04 to 10.20 μmol L, indicating potent cytotoxicity compared to doxorubicin .

Table 2: Cytotoxicity of Benzothiazole Derivatives Against Cancer Cell Lines

| Compound | IC50 (NCI-H460) | IC50 (HepG2) | IC50 (HCT-116) |

|---|---|---|---|

| 5a | 3.61 μmol L | 3.14 μmol L | 4.20 μmol L |

| 5d | 3.04 μmol L | 3.20 μmol L | 3.38 μmol L |

| Doxorubicin | Reference | Reference | Reference |

The structure-activity relationship (SAR) studies revealed that modifications on the benzothiazole ring significantly influenced the anticancer activity, with specific substituents enhancing efficacy against tumor cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound also exhibits antioxidant activity:

- Compounds derived from this scaffold showed remarkable ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. For example, certain derivatives demonstrated inhibition percentages exceeding that of Trolox in assays measuring antioxidant capacity .

Table 3: Antioxidant Activity of Benzothiazole Derivatives

| Compound | Inhibition (%) |

|---|---|

| 7a | 91.2 |

| 7d | 92.8 |

| 9d | 90.4 |

| Trolox | 89.5 |

Case Studies

Several case studies highlight the significance of benzothiazole derivatives in drug development:

- A study focused on the synthesis and evaluation of ortho-hydroxy-N-acylhydrazone benzothiazoles found that compound 18e exhibited an EC50 value for procaspase-3 activation at just 0.31 µM, indicating strong potential for anticancer applications .

- Another investigation into the anti-tubercular properties of benzothiazoles revealed that specific derivatives demonstrated superior efficacy compared to standard treatments like isoniazid, suggesting their potential as novel therapeutic agents against tuberculosis .

特性

IUPAC Name |

1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHQUNLVWOAJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348576 | |

| Record name | 1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2602-85-9 | |

| Record name | 1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction between Herz salts and malononitrile?

A1: The reaction between Herz salts (6-chloro-1,2,3-benzodithiazolium chlorides) and malononitrile is significant because it provides a general route to synthesize a variety of (6H-1,2,3-benzodithiazol-6-ylidene)malononitriles []. These highly colored compounds are of interest for their potential applications as dyes and pigments. Interestingly, the reaction can also yield other products, as seen in the isolation of 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile from the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile [].

Q2: What other compounds were isolated alongside 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, and what does this suggest about the reaction mechanism?

A2: Apart from 6-chloro-4-methoxy-1,3-benzothiazole-2-carbonitrile, the reaction of 6-chloro-4-methoxy-1,2,3-benzodithiazolium chloride with malononitrile also yielded 6-chloro-4-methoxy-2,3-dihydro-1,3-benzothiazole-2,2-dicarbonitrile and 4-methoxy-6-thiocyanato-1,3-benzothiazole-2-carbonitrile []. The isolation of these byproducts suggests a complex reaction mechanism, potentially involving multiple intermediates and competing reaction pathways. Further research is needed to fully elucidate the mechanism and potentially optimize the reaction conditions for specific product formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。